molecular formula C7H8N2O2S B5330891 methyl 2-(2-thienylmethylene)hydrazinecarboxylate

methyl 2-(2-thienylmethylene)hydrazinecarboxylate

Cat. No. B5330891
M. Wt: 184.22 g/mol
InChI Key: GYAHUWDZQVVHML-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-thienylmethylene)hydrazinecarboxylate, also known as MTMC, is a compound that has been extensively studied in the field of medicinal chemistry. It is a hydrazine derivative that has been shown to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects. In

Mechanism of Action

The mechanism of action of methyl 2-(2-thienylmethylene)hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and growth. Additionally, methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor cell invasion and migration. Additionally, methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to have anti-inflammatory and anti-microbial effects.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl 2-(2-thienylmethylene)hydrazinecarboxylate is its broad spectrum of biological activities, making it a potential therapeutic agent for various diseases. Additionally, the synthesis method for methyl 2-(2-thienylmethylene)hydrazinecarboxylate is relatively simple and can be carried out in a laboratory setting. However, one of the limitations of methyl 2-(2-thienylmethylene)hydrazinecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of methyl 2-(2-thienylmethylene)hydrazinecarboxylate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-(2-thienylmethylene)hydrazinecarboxylate and to identify potential molecular targets. Finally, the development of more efficient synthesis methods for methyl 2-(2-thienylmethylene)hydrazinecarboxylate could lead to its widespread use in both laboratory and clinical settings.
Conclusion:
In conclusion, methyl 2-(2-thienylmethylene)hydrazinecarboxylate is a compound that has been extensively studied for its broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects. The synthesis method for methyl 2-(2-thienylmethylene)hydrazinecarboxylate is relatively simple, and it has potential as a therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and to identify potential molecular targets.

Synthesis Methods

Methyl 2-(2-thienylmethylene)hydrazinecarboxylate can be synthesized using a variety of methods, including the reaction of 2-thienylmethylene hydrazine with methyl chloroformate or the reaction of 2-thienylmethylene hydrazine with methyl carbamate. The yield of the synthesis method varies depending on the reaction conditions, but it typically ranges from 60-80%.

Scientific Research Applications

Methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor cell invasion and migration. Additionally, methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to have anti-inflammatory and anti-microbial effects, making it a potential therapeutic agent for various diseases.

properties

IUPAC Name

methyl N-[(E)-thiophen-2-ylmethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-11-7(10)9-8-5-6-3-2-4-12-6/h2-5H,1H3,(H,9,10)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAHUWDZQVVHML-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N/N=C/C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805306
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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